Afoxolaner

Übersicht

Beschreibung

Afoxolaner is an insecticide and acaricide belonging to the isoxazoline chemical compound group. It is primarily used in veterinary medicine to control flea and tick infestations in dogs. This compound acts as an antagonist at gamma-aminobutyric acid (GABA) receptors and other ligand-gated chloride channels, leading to hyperexcitation and death of the parasites .

Wissenschaftliche Forschungsanwendungen

Afoxolaner hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Reaktivität von Isoxazolinen und deren Derivaten zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf verschiedene biologische Systeme, insbesondere seiner Interaktion mit GABA-Rezeptoren.

Medizin: Wird in der Veterinärmedizin zur Bekämpfung von Ektoparasiten bei Hunden eingesetzt, um die Tiergesundheit zu verbessern und die Verbreitung von durch Vektoren übertragenen Krankheiten zu verhindern.

Industrie: Eingesetzt bei der Entwicklung neuer Insektizide und Akarizide mit verbessertem Wirkungsgrad und Sicherheitsprofil .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an GABA-gesteuerte Chloridkanäle im Nervensystem von Insekten und Akarinen bindet. Diese Bindung blockiert den normalen Fluss von Chloridionen, was zu einer Hypererregung der Neuronen führt. Die anhaltende Hypererregung führt zu einer Lähmung und zum Tod der Parasiten. Die molekularen Ziele sind GABA-Rezeptoren und andere ligandengesteuerte Chloridkanäle, die für die Aufrechterhaltung der neuronalen Stabilität von entscheidender Bedeutung sind .

Ähnliche Verbindungen:

Fluralaner: Eine weitere Isoxazolin-Verbindung, die als Insektizid und Akarizid verwendet wird.

Sarolaner: Ähnlich in Struktur und Funktion, wird zur Bekämpfung von Ektoparasiten bei Tieren eingesetzt.

Lotilaner: Gehört ebenfalls zur Isoxazolin-Gruppe und wird für ähnliche Zwecke eingesetzt.

Vergleich:

Wirksamkeit: this compound, Fluralaner, Sarolaner und Lotilaner weisen alle eine hohe Wirksamkeit gegen Flöhe und Zecken auf. Ihre Wirkdauer und die spezifischen Zielarten können variieren.

Sicherheitsprofil: Alle diese Verbindungen haben sich bei Anwendung in den empfohlenen Dosen als sicher für die Anwendung bei Tieren erwiesen. Es können geringfügige Unterschiede in den Nebenwirkungen und der Verträglichkeit bestehen.

Wirkmechanismus: Obwohl alle diese Verbindungen auf GABA-gesteuerte Chloridkanäle abzielen, tragen geringfügige Unterschiede in ihren Bindungsaffinitäten und spezifischen Rezeptorinteraktionen zu ihren einzigartigen Profilen bei

This compound zeichnet sich durch seinen schnellen Wirkungseintritt und seine hohe Wirksamkeit bei der Bekämpfung von Ektoparasiten aus, was es zu einem wertvollen Instrument in der Veterinärmedizin macht.

Wirkmechanismus

Target of Action

Afoxolaner, an insecticide and acaricide, primarily targets the GABA-receptors and other ligand-gated chloride channels . These receptors are gated by the neurotransmitter gamma-aminobutyric acid (GABA). The compound belongs to the isoxazoline chemical compound group .

Mode of Action

This compound acts as an antagonist at its primary targets. It binds to a distinct and unique target site within the insect GABA-gated chloride channels . This binding action blocks the pre-and post-synaptic transfer of chloride ions across cell membranes .

Biochemical Pathways

The blocking of chloride ions disrupts the normal flow of these ions, leading to increased neuronal activity . This hyperexcitation of the neurons is prolonged due to the action of this compound .

Pharmacokinetics

This compound has a bioavailability of 74%, with a maximum concentration time (Tmax) of 2-4 hours . It has an elimination half-life of 14 hours . The major route of excretion for this compound is through the bile duct .

Result of Action

The result of this compound’s action is uncontrolled activity of the central nervous system, leading to the death of insects and acarines . This makes this compound effective as an insecticide and acaricide.

Biochemische Analyse

Biochemical Properties

Afoxolaner acts as an antagonist at GABA-receptors (those gated by the neurotransmitter gamma-aminobutyric acid) and other ligand-gated chloride channels . Isoxazolines, among the chloride channel modulators, bind to a distinct and unique target site within the insect GABA-gated chloride channels, thereby blocking pre-and post-synaptic transfer of chloride ions across cell membranes .

Cellular Effects

This compound’s antagonistic action on GABA-receptors leads to prolonged hyperexcitation, resulting in uncontrolled activity of the central nervous system and death of insects and acarines . In vitro studies have reported that this compound can bind to dopamine and norepinephrine cellular transport receptor systems and the CB1 receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA-receptors and other ligand-gated chloride channels . This binding blocks the transfer of chloride ions across cell membranes, leading to prolonged hyperexcitation and uncontrolled activity of the central nervous system in insects and acarines .

Temporal Effects in Laboratory Settings

This compound has been shown to be efficacious in decreasing the rate of transmission of both D. immitis and L. infantum . Comparison of the pre- and post-treatment period demonstrated that there was a significant difference only in the seasonal incidences of D. immitis infection .

Dosage Effects in Animal Models

At higher doses (100, 300, and 1,000 mg/kg, PO), this compound produced a diuretic effect in rats, reduction in food consumption in rats and rabbits, and vomiting and diarrhea in dogs .

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Transport and Distribution

After being ingested by a dog, this compound is rapidly absorbed into the blood and distributed throughout the whole body of the treated dog . When fleas or ticks bite the dog, they are exposed to the drug and killed during their blood meal .

Subcellular Localization

Given its mode of action, it is likely that this compound interacts with GABA-receptors and other ligand-gated chloride channels located in the cell membrane .

Vorbereitungsmethoden

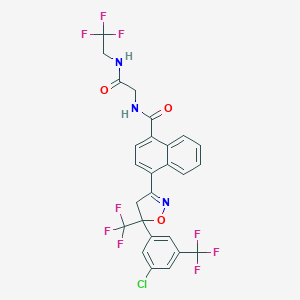

Synthesewege und Reaktionsbedingungen: Afoxolaner wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung des Isoxazolinrings und die anschließende Funktionalisierung umfasst. Die wichtigsten Schritte sind:

- Bildung des Isoxazolinrings durch Reaktion eines geeigneten Nitriloxids mit einem Alken.

- Einführung der Trifluormethylgruppen und Chlorphenylgruppen durch nucleophile Substitutionsreaktionen.

- Kopplung des Isoxazolin-Zwischenprodukts mit einem Naphthalin-Carboxamid-Derivat.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschte enantiomere Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Afoxolaner durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können die funktionellen Gruppen am this compound-Molekül modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Fluralaner: Another isoxazoline compound used as an insecticide and acaricide.

Sarolaner: Similar in structure and function, used for controlling ectoparasites in animals.

Lotilaner: Also belongs to the isoxazoline group and is used for similar purposes.

Comparison:

Efficacy: Afoxolaner, fluralaner, sarolaner, and lotilaner all exhibit high efficacy against fleas and ticks. their duration of action and specific target species may vary.

Safety Profile: All these compounds have been shown to be safe for use in animals when administered at recommended doses. Minor differences in side effects and tolerability may exist.

Mechanism of Action: While all these compounds target GABA-gated chloride channels, slight variations in their binding affinities and specific receptor interactions contribute to their unique profiles

This compound stands out due to its rapid onset of action and high efficacy in controlling ectoparasites, making it a valuable tool in veterinary medicine.

Eigenschaften

IUPAC Name |

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDDDHGGRFRLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClF9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148921 | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093861-60-9 | |

| Record name | Afoxolaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afoxolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afoxolaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afoxolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFOXOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

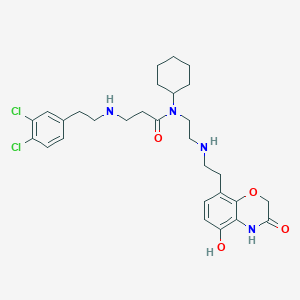

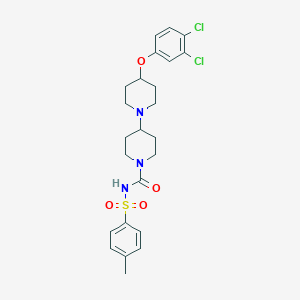

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)

![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)

![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)

![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)